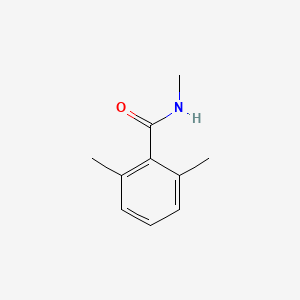

N,2,6-trimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,2,6-trimethylbenzamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

N,N,2-Trimethylbenzamide is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, featuring two methyl groups on the amide nitrogen and one methyl group at the ortho position on the benzene ring. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

N,N,2-Trimethylbenzamide serves various roles in scientific research:

- Chemistry: It acts as an intermediate in synthesizing various organic compounds.

- Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

- Medicine: It is investigated for potential therapeutic effects and as a precursor for drug development.

Chemical Reactions

N,N,2-Trimethylbenzamide undergoes several chemical reactions:

- Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the amide group to an amine group. Reducing agents like lithium aluminum hydride or sodium borohydride are used.

- Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives. Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Biological Activities

N,N,2-trimethylbenzamide has potential biological activities:

-

Antimicrobial Activity

- Derivatives of N,N,2-trimethylbenzamide exhibit antimicrobial properties.

- It has demonstrated effectiveness against various bacterial strains, inhibiting their growth at specific concentrations.

- Anthranilamide derivatives, including N,N,2-trimethylbenzamide, show antibacterial and antifungal activities.

-

Anticancer Properties

- N,N,2-trimethylbenzamide may possess anticancer properties.

- It has shown potential in reversing multidrug resistance in cancer cells by modulating P-glycoprotein activity.

- Certain derivatives can induce apoptosis in cancer cell lines.

-

Enzyme Inhibition

- N,N,2-trimethylbenzamide can inhibit specific enzymes.

- It is a potential inhibitor of factor Xa, an enzyme in the coagulation cascade, suggesting it could be beneficial in developing anticoagulant therapies.

- Its structural characteristics allow it to interact with various enzyme active sites, leading to the inhibition of their activity.

Case Studies

-

Antibacterial Efficacy: A study on the antibacterial efficacy of N,N,2-trimethylbenzamide derivatives tested them against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL, depending on the derivative used.

Compound Derivative MIC (µg/mL) Target Bacteria This compound 100 E. coli 4-Methyl derivative 75 Staphylococcus aureus 3-Methyl derivative 150 E. coli -

Anticancer Activity: In vitro studies on human cancer cell lines demonstrated that N,N,2-trimethylbenzamide induced apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed increased annexin V staining, indicative of early apoptotic cells.

Concentration (µM) % Apoptosis 25 10 50 30 100 60

Propiedades

Número CAS |

223554-22-1 |

|---|---|

Fórmula molecular |

C10H13NO |

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

N,2,6-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)9(7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |

Clave InChI |

FAYHWCAUCMCVPJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C(=O)NC |

SMILES canónico |

CC1=C(C(=CC=C1)C)C(=O)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.